molecular formula C8H10N4 B088268 (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine CAS No. 1217810-82-6

(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Cat. No. B088268
CAS RN: 1217810-82-6
M. Wt: 162.19 g/mol
InChI Key: FQWYAIRHWCMQNP-ZCFIWIBFSA-N
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Description

“®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine” is a complex organic compound. It belongs to the class of triazolopyridine . The compound is part of the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines .


Molecular Structure Analysis

The molecular structure of this compound is intricate. It comprises an extended polycyclic nitrogen-rich moiety, strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment having partial conformational freedom .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, a copper-catalyzed benzylation reaction of triazolopyridine with N-tosylhydrazones forms a C(sp2)–C(sp3) bond through cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are unique. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

Mechanism of Action

The mechanism of action of this compound in chemical reactions is not straightforward. For example, in the synthesis of unsymmetrical ureas, the reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .

Future Directions

The future directions for this compound could involve its use in the development of new organic materials showing multicolor fluorescent and phosphorescent behavior . Additionally, its synthesis protocol could be further optimized for potential applications in pharmaceuticals .

properties

IUPAC Name

(1R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWYAIRHWCMQNP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429242
Record name (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217810-82-6
Record name (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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